molecular formula C10H14N2O3 B2745707 N-(3-Methoxypropyl)-2-nitroaniline CAS No. 149669-19-2

N-(3-Methoxypropyl)-2-nitroaniline

Cat. No.: B2745707
CAS No.: 149669-19-2
M. Wt: 210.233
InChI Key: YCYZYXRUQQUNLY-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-nitroaniline is a chemical compound with the CAS Registry Number 149669-19-2 . It has a molecular formula of C₁₀H₁₄N₂O₃ and a molecular weight of 210.23 g/mol . The compound is typically supplied with a purity of ≥98% and should be stored sealed in a dry environment, ideally between 2-8°C . This compound is classified as a nitroaniline derivative. While specific studies on its exact mechanism of action were not identified in the search results, analogous compounds like 2-nitroaniline are recognized primarily as synthetic intermediates . These intermediates are valuable in organic synthesis, particularly as precursors in the construction of more complex molecules, such as benzimidazoles, which are key structural components found in various pharmaceuticals . As such, this compound is of significant interest for research and development in medicinal and synthetic chemistry . From a safety perspective, this compound requires careful handling. It carries the GHS signal word "Warning" and has associated hazard statements H315, H319, and H320, indicating it can cause skin and eye irritation and may be harmful if in contact with skin . Researchers should consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including wearing appropriate personal protective equipment (PPE) such as protective glasses, gloves, and clothing . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxypropyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-15-8-4-7-11-9-5-2-3-6-10(9)12(13)14/h2-3,5-6,11H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYZYXRUQQUNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Precursor Chemistry

Diverse Synthetic Pathways to N-(3-Methoxypropyl)-2-nitroaniline

The formation of this compound can be achieved through several synthetic routes, each with its own set of advantages and considerations.

Nucleophilic aromatic substitution (SNA_r_) represents a fundamental approach for the synthesis of N-substituted nitroanilines. libretexts.org This method typically involves the reaction of an ortho-substituted nitrobenzene (B124822), such as 2-nitrochlorobenzene, with an amine. In the case of this compound, the reaction would proceed by the displacement of a suitable leaving group, often a halide, from the 2-position of the nitroaromatic ring by 3-methoxypropylamine (B165612). google.com The strong electron-withdrawing nature of the nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, facilitating the substitution. libretexts.org The reaction conditions, including solvent and temperature, are key factors in optimizing the yield and purity of the final product.

Microwave-assisted, solvent-free conditions have been shown to be an effective and environmentally conscious alternative to traditional heating methods for SNA_r_ reactions in the synthesis of substituted 2-nitroanilines. eurekaselect.combenthamdirect.com This technique can lead to shorter reaction times and high yields without the formation of significant side products. eurekaselect.com

Table 1: Key Parameters in Nucleophilic Aromatic Substitution for Nitroaniline Synthesis

Parameter Description Significance
Substrate Aromatic ring with a leaving group and an activating group (e.g., nitro group). libretexts.org The nature of the leaving group and the position of the activating group are critical for reactivity. libretexts.org
Nucleophile The amine that displaces the leaving group (e.g., 3-methoxypropylamine). google.compurdue.edu The nucleophilicity of the amine influences the reaction rate.
Solvent The medium in which the reaction is carried out. Can influence reaction rate and solubility of reactants. Solvent-free conditions are a green alternative. eurekaselect.com
Temperature The thermal energy supplied to the reaction. Higher temperatures can increase the reaction rate but may also lead to side reactions.
Catalyst A substance that increases the reaction rate without being consumed. While not always necessary for SNAr, certain catalysts can enhance efficiency.

The formation of the nitrogen-carbon (N-C) bond in this compound can also be achieved through various catalytic methods. Transition-metal catalyzed N-alkylation reactions have become a prominent strategy for synthesizing N-substituted amines. nih.govacs.org These reactions often utilize alcohols as alkylating agents in what is known as the "borrowing hydrogen" methodology, which is considered a green chemical process. nih.gov Catalysts based on metals like iridium, ruthenium, and palladium have proven effective in facilitating the N-alkylation of anilines and their derivatives. nih.govacs.orgchemrxiv.org

For instance, a general approach would involve the reaction of 2-nitroaniline (B44862) with 3-methoxypropan-1-ol in the presence of a suitable transition metal catalyst. The catalyst facilitates the oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. Subsequent reduction of the imine, using the hydrogen "borrowed" from the alcohol, yields the desired N-alkylated product. nih.gov

Table 2: Comparison of Catalytic Systems for N-Alkylation

Catalyst Type Metal Center Key Features
NHC-Ir(III) Complexes Iridium High efficiency in N-alkylation and N-methylation reactions, often outperforming Ru(II) complexes. nih.govresearchgate.net
NHC-Ru(II) Complexes Ruthenium Effective for N-alkylation of amines with alcohols. nih.govresearchgate.net
Palladium Catalysts Palladium Versatile for N-alkylation, including reductive amination of nitro compounds. chemrxiv.org

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. The goal is to develop methods that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. rasayanjournal.co.in

One key aspect is the use of greener solvents or even solvent-free reaction conditions. eurekaselect.combenthamdirect.com Microwave-assisted synthesis is a prime example of a green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. eurekaselect.comrasayanjournal.co.in

Precursor Design and Derivatization Strategies Utilizing this compound

This compound serves as a valuable intermediate for the synthesis of a variety of more complex molecules, including analogues with potential pharmaceutical applications and precursors for dyes.

This compound is a key starting material for the synthesis of a range of substituted N-Arylpropyletheramine analogues. The synthetic strategy often involves the reduction of the nitro group to an amine, which can then undergo further reactions. researchgate.netsmolecule.com For example, the resulting N-(3-methoxypropyl)benzene-1,2-diamine can be a precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with diverse biological activities. researchgate.net The synthesis of these analogues allows for the systematic modification of the chemical structure to explore structure-activity relationships.

This compound can also be utilized in the synthesis of precursors for naphthalimide-based chromophores and other dyes. researchgate.net The naphthalimide scaffold is a key component in many fluorescent dyes and pigments. researchgate.netacs.org The synthesis of these dyes often involves the reaction of a substituted naphthalic anhydride (B1165640) with an amine. ekb.eg While direct use of this compound in this context is not explicitly detailed, its structural motifs are relevant. For instance, the amino group, once the nitro group is reduced, can act as a key functional handle for incorporation into larger dye structures. The methoxypropyl side chain can influence the solubility and photophysical properties of the final dye molecule. The synthesis of fluorescent probes based on a naphthalimide fluorophore can involve a nucleophilic aromatic substitution reaction, a process for which nitro-activated anilines are well-suited. nih.gov

Formation of Heterocyclic Scaffolds

This compound is a key intermediate for synthesizing N-substituted benzimidazoles and related heterocyclic structures. The general synthetic strategy involves the reductive cyclization of the 2-nitroaniline moiety. This process typically begins with the reduction of the nitro group to an amine, which generates a transient 1,2-phenylenediamine derivative. This diamine is then condensed with a variety of electrophilic partners, such as aldehydes or carboxylic acids, to form the heterocyclic ring. pcbiochemres.com

This approach has been successfully applied in the diversity-oriented synthesis of complex molecules like angular bis-benzimidazole derivatives. nycu.edu.tw In these multi-step syntheses, a related o-nitroaniline is first acylated and cyclized to form an initial benzimidazole (B57391) ring. The precursor, containing the essential N-(3-methoxypropyl) group, is then constructed through subsequent reaction steps. For instance, the synthesis of Methyl 3′-Isopropyl-1-(3-methoxypropyl)-2′-(thiophen-2-yl)-2,4′-bi(1H-benzo[d]imidazole)-5-carboxylate highlights the incorporation of the N-(3-methoxypropyl) substituent into the final complex heterocyclic scaffold. nycu.edu.tw

The synthesis of benzimidazoles from 2-nitroanilines is a well-established method that offers a high degree of flexibility and control over the final product's structure. pcbiochemres.com The use of microwave irradiation can significantly accelerate these reactions, reducing cyclization times from hours to minutes. nycu.edu.tw

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For transformations involving this compound, the focus is on the reductive cyclization process to form benzimidazoles.

The mechanism for the formation of benzimidazoles from a 2-nitroaniline precursor involves two key stages:

Reduction of the Nitro Group: The synthesis is initiated by the reduction of the nitro group to an amino group. This creates an in-situ N-substituted o-phenylenediamine. Various reducing systems can be employed, with reagents like zinc dust and sodium bisulfite in water being a greener and efficient option. pcbiochemres.com This step is a chemoselective reduction.

Condensation and Cyclization: The resulting diamine readily reacts with an aldehyde. The mechanism proceeds via the formation of a Schiff base between one of the amino groups and the aldehyde. This is followed by an intramolecular nucleophilic attack from the second amino group onto the imine carbon. The final step is a dehydration (elimination of a water molecule) to yield the aromatic benzimidazole ring. nycu.edu.tw

In more complex syntheses, such as the formation of angular bis-benzimidazoles, acid catalysis is employed for the cyclization step. nycu.edu.tw For example, trifluoroacetic acid (TFA) can be used to promote the dehydrative cyclization to create the benzimidazole moiety. nycu.edu.tw The progress of these reactions on a solid support can be monitored using techniques like proton NMR spectroscopy, which allows for the observation of chemical shifts as the functional groups are transformed. nycu.edu.tw

Computational methods, such as Density Functional Theory (DFT) calculations, are valuable tools for gaining deeper mechanistic insights into reactions involving nitroarenes. researchgate.net These studies can model reaction pathways and analyze the electronic structures of intermediates and transition states, revealing details about bond formation and reorganization that are not always apparent from experimental studies alone. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. For N-(3-Methoxypropyl)-2-nitroaniline, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra provides the fundamental framework of its molecular connectivity.

The ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the N-H proton, and the protons of the 3-methoxypropyl side chain. The aromatic region is expected to show complex splitting patterns due to the spin-spin coupling between adjacent protons on the substituted benzene (B151609) ring. The chemical shifts of these aromatic protons are significantly influenced by the electronic effects of the nitro (NO₂) and amino (NH) groups. The propyl chain protons would appear as multiplets, with their chemical shifts indicating their proximity to the nitrogen and oxygen atoms. The methoxy (B1213986) group would present as a sharp singlet.

The ¹³C NMR spectrum would complement this information by showing distinct resonances for each unique carbon atom in the molecule. The positions of the aromatic carbon signals would be diagnostic of the substitution pattern, with the carbon bearing the nitro group being significantly downfield.

To illustrate the expected NMR data for this compound, the following tables present hypothetical but realistic chemical shift assignments.

Interactive Table: Hypothetical ¹H NMR Data for this compound

Proton Assignment Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-68.15dd8.6, 1.2
H-37.45ddd8.6, 7.2, 1.6
NH7.10t (broad)5.5
H-46.80dd8.4, 1.2
H-56.65ddd8.4, 7.2, 1.2
O-CH₃3.35s-
N-CH₂3.30q6.8, 5.5
O-CH₂3.50t6.2
C-CH₂-C1.95p6.5

Interactive Table: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Hypothetical Chemical Shift (ppm)
C-2145.2
C-1136.5
C-6135.8
C-4125.4
C-5115.1
C-3114.3
O-CH₂70.8
O-CH₃59.0
N-CH₂41.5
C-CH₂-C29.7

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

While 1D NMR provides information about the chemical environment of nuclei, 2D NMR techniques are essential for establishing the connectivity between atoms. rsc.orghmdb.cachemicalbook.comresearchgate.net

Correlation SpectroscopY (COSY) would be used to identify proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in the COSY spectrum would confirm the connectivity of protons on the aromatic ring and along the 3-methoxypropyl chain. For example, a cross-peak between the signals at ~3.30 ppm and ~1.95 ppm would confirm the adjacency of the N-CH₂ and C-CH₂-C protons. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate directly bonded carbon and proton atoms. rsc.orgresearchgate.net Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This technique would definitively assign the proton signals of the -CH₂- and -CH₃ groups to their corresponding carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (typically 2-3 bonds) couplings between protons and carbons. rsc.orghmdb.caresearchgate.net This is crucial for piecing together the entire molecular structure. For instance, a correlation between the NH proton and the aromatic carbons would confirm its position on the ring. Correlations between the methoxy protons (O-CH₃) and the adjacent methylene (B1212753) carbon (O-CH₂) would establish the methoxypropyl fragment's structure.

Solid-State NMR Applications for Polymorph and Supramolecular Structure Analysis

While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. nih.gov This is particularly valuable for studying polymorphism—the ability of a compound to exist in different crystal forms—and for analyzing supramolecular assemblies. In the solid state, interactions such as dipolar coupling, which are averaged out in solution, provide information on internuclear distances. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples, which can reveal subtle differences in the chemical environments of atoms in different polymorphs. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. rsc.org For this compound (C₁₀H₁₄N₂O₃), the expected exact mass can be calculated and compared to the experimental value.

Interactive Table: Hypothetical HRMS Data

Ion Calculated Exact Mass Observed Mass Difference (ppm)
[M+H]⁺211.1077211.10790.9
[M+Na]⁺233.0897233.09001.3

This high level of accuracy allows for the confident determination of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. nih.govmdpi.com The analysis of these fragmentation patterns provides valuable information about the molecule's structure and bond strengths.

For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the C-N bond connecting the side chain to the aniline (B41778) nitrogen.

Fragmentation within the 3-methoxypropyl chain, such as the loss of a methoxy group or a propanal radical.

Loss of the nitro group (NO₂) or parts of it from the aromatic ring.

Studying these fragmentation mechanisms helps to confirm the connectivity of the different parts of the molecule. nih.govmdpi.com

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides information about the functional groups present in a molecule and its conformational properties. scispace.com

The FT-IR and FT-Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its functional groups.

Interactive Table: Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum
N-HStretching3350-3450IR
Aromatic C-HStretching3000-3100IR, Raman
Aliphatic C-HStretching2850-2960IR, Raman
NO₂Asymmetric Stretching1510-1560IR, Raman
NO₂Symmetric Stretching1345-1385IR, Raman
C=CAromatic Ring Stretching1450-1600IR, Raman
C-OEther Stretching1080-1150IR
C-NStretching1250-1350IR

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies. scispace.com Comparing the calculated spectra with the experimental FT-IR and FT-Raman data allows for a detailed and accurate assignment of the observed vibrational modes, further confirming the molecular structure. scispace.com

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Interpretation

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific structural components. The interpretation of these bands provides a molecular fingerprint.

The N-H stretching vibration of the secondary amine group typically appears as a sharp band in the region of 3300-3500 cm⁻¹. In molecules like this compound, the presence of intramolecular hydrogen bonding between the amine proton and an oxygen atom of the ortho-nitro group can cause this peak to shift to a lower wavenumber and broaden. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxypropyl chain appear just below 3000 cm⁻¹.

The nitro group (NO₂) gives rise to two prominent and characteristic stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ range and a symmetric stretch in the 1335-1385 cm⁻¹ range. The C-O-C stretching of the ether linkage in the methoxypropyl group is expected to produce a strong band around 1100 cm⁻¹. Aromatic C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. scispace.comresearchgate.net

Table 1: Characteristic FTIR Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine) Stretching 3300 - 3500
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 2960
C=C (Aromatic) Ring Stretching 1400 - 1600
NO₂ (Nitro) Asymmetric Stretching 1500 - 1560
NO₂ (Nitro) Symmetric Stretching 1335 - 1385
C-N (Aromatic) Stretching 1250 - 1350

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy serves as a valuable complement to FTIR analysis. While FTIR measures absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the molecule are particularly Raman active. The symmetric stretching vibration of the nitro group, which appears in the 1335-1385 cm⁻¹ region, often produces a very strong and sharp peak in the Raman spectrum. scispace.com This is a key diagnostic band. Aromatic ring breathing modes, which involve the symmetric expansion and contraction of the benzene ring, are also typically strong in Raman spectra. The non-polar C-C bonds of the aromatic ring and the aliphatic chain also show distinct Raman signals. biointerfaceresearch.com The combination of FTIR and Raman data allows for a more complete assignment of the molecule's 198 possible normal vibrational modes. biointerfaceresearch.com

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, known as the supramolecular structure.

For a molecule like this compound, crystallographic analysis would reveal the planarity of the nitroaniline core and the conformation of the flexible methoxypropyl side chain. rsc.org It would also confirm the presence and geometry of the intramolecular hydrogen bond between the N-H group and the ortho-nitro group, which significantly influences the molecule's conformation. nih.gov

Single-Crystal X-ray Diffraction for Absolute Configuration and Packing Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for elucidating the exact molecular structure. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is generated that can be mathematically decoded to build a three-dimensional model of the electron density of the molecule.

Table 2: Expected Crystallographic Parameters from SC-XRD

Parameter Description Expected Value/Information
Crystal System The symmetry of the unit cell. e.g., Orthorhombic, Monoclinic rsc.orgresearchgate.net
Space Group The specific symmetry elements of the crystal. e.g., Pbc2₁, P2₁/c rsc.orgresearchgate.net
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. Specific to the crystal form.
Bond Lengths The distance between atomic nuclei (e.g., C-C, C-N, N-O). e.g., C-N (nitro) ~1.42 Å; N-O ~1.23 Å rsc.org
Torsion Angles The dihedral angles between planes of atoms. Determines the planarity and substituent orientation. nih.gov

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a finely ground powder containing millions of randomly oriented microcrystals is used. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ).

The PXRD pattern is a unique fingerprint for a specific crystalline phase. usp.org For this compound, PXRD is used to:

Confirm Crystalline Nature: The presence of sharp peaks in the diffractogram confirms that the material is crystalline, as opposed to amorphous (which would show a broad halo).

Assess Purity: The pattern can be compared against a reference pattern (either from a known pure sample or calculated from single-crystal data) to identify the presence of crystalline impurities, which would appear as extra peaks. researchgate.net

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for screening and identifying different polymorphic forms, which can have different physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The technique is particularly sensitive to conjugated systems and chromophores.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the nitroaniline chromophore. The spectrum is expected to show distinct absorption bands corresponding to π→π* and n→π* transitions. nih.gov

π→π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring. These typically result in strong absorption bands at shorter wavelengths.

n→π Transitions:* These lower-energy transitions involve promoting a non-bonding electron (e.g., from the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital. These bands are generally weaker and appear at longer wavelengths.

The position and intensity of these bands are sensitive to the substituents on the ring. The electron-donating amino group and the electron-withdrawing nitro group work together to create an intramolecular charge transfer (ICT) character, which typically shifts the absorption to longer wavelengths (a bathochromic shift). The absorption maximum for 2-nitroaniline (B44862), a related compound, is observed around 412 nm. researchgate.netresearchgate.net A similar long-wavelength absorption is expected for this compound.

Table 3: Expected UV-Vis Absorption Bands

Wavelength (λ_max) Type of Transition Chromophore
~240 nm π→π* Benzene Ring System

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For derivatives of nitroaniline, these studies often focus on the interplay between the electron-donating amino group and the electron-withdrawing nitro group, which significantly influences the molecule's properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Studies on analogous compounds, such as other N-alkyl-2-nitroanilines and methoxy-substituted nitroanilines, have utilized DFT to explore their ground and excited state properties. For instance, research on N-propyl-2-nitroaniline has employed DFT calculations to probe the mechanisms of its dissociation pathways upon protonation, highlighting the role of the nitro group in intramolecular oxidation reactions of the alkyl side chain. nih.gov These calculations reveal that both the amino nitrogen and the oxygen of the nitro group are potential protonation sites, leading to different reactive intermediates. nih.gov

Furthermore, investigations into the excited states of nitro-polypyridine metal complexes using Time-Dependent DFT (TD-DFT) show that the lowest absorption bands often correspond to metal-to-ligand charge-transfer (MLCT) transitions, with the LUMO heavily localized on the nitro group. nih.gov This suggests that for N-(3-Methoxypropyl)-2-nitroaniline, the electronic transitions to the lowest excited states would also be dominated by charge transfer from the aniline (B41778) moiety to the nitro group.

Theoretical studies on 2-methoxy-4-nitroaniline (B147289) using DFT with the B3LYP functional have been successful in calculating its geometrical structure and vibrational wavenumbers, showing good agreement with experimental data. scholarsresearchlibrary.com This indicates that similar levels of theory would be appropriate for accurately modeling the ground state of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

In studies of various nitroaniline derivatives, the HOMO is typically localized on the electron-rich amino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitro group. scholarsresearchlibrary.comtci-thaijo.org This distribution facilitates intramolecular charge transfer (ICT) from the donor to the acceptor group upon electronic excitation. For 2-methoxy-4-nitroaniline, the calculated HOMO-LUMO energy gap indicates that charge transfer occurs within the molecule. scholarsresearchlibrary.com A smaller HOMO-LUMO gap generally implies higher reactivity and polarizability. sci-hub.se

The following table, based on data from analogous nitroaniline compounds, illustrates typical HOMO-LUMO energy gaps and related quantum chemical parameters calculated using DFT methods.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method/Basis Set
2-Methoxy-4-nitroaniline-6.12-2.313.81B3LYP/6-311G(d,p)
4-Nitroaniline (B120555)-6.74-2.544.20B3LYP/6-311++G(d,p)
3-Nitroanilinium trichloroacetate-10.87-3.837.04B3LYP/6-311++G(d,p)

Data derived from studies on analogous compounds. scholarsresearchlibrary.comacs.orgresearchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface visualizes the charge distribution and is color-coded to represent different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For nitroaniline derivatives, the MEP maps consistently show a region of high negative potential around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. tci-thaijo.orgthaiscience.info Conversely, the hydrogen atoms of the amino group typically exhibit a positive potential, indicating their role as hydrogen bond donors. The aromatic ring generally displays a gradient of potential. In the case of this compound, the ether oxygen in the methoxypropyl side chain would also be expected to contribute a region of negative electrostatic potential, potentially influencing intermolecular interactions and molecular recognition processes.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and intermolecular interactions of molecules over time. For a molecule like this compound, with its flexible methoxypropyl side chain, MD simulations would be particularly useful for exploring the accessible conformational landscape.

While specific MD studies on this compound were not found, research on similar flexible molecules demonstrates the power of this technique. For example, MD simulations have been used to investigate the conformational ensembles of complex biological molecules, revealing the prevalence of different conformations in solution. nih.gov For this compound, MD simulations could elucidate the preferred orientations of the methoxypropyl chain relative to the nitroaniline core and how these conformations are influenced by the solvent environment. These simulations could also model intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important in the solid state and in solution.

Theoretical Predictions of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, such as vibrational frequencies (FTIR and Raman) and NMR chemical shifts. These theoretical predictions are then compared with experimental data to validate the computational model and to aid in the assignment of spectroscopic signals.

For 2-methoxy-4-nitroaniline, DFT calculations have been shown to reproduce the experimental FTIR and FT-Raman spectra with good accuracy after applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. scholarsresearchlibrary.com Similarly, theoretical studies on 2-nitroaniline (B44862) have successfully correlated calculated vibrational wavenumbers with experimental FTIR data. researchgate.net This suggests that a similar computational approach for this compound would yield reliable predictions of its vibrational spectra.

The following table presents a comparison of experimental and calculated vibrational frequencies for a related compound, 2-methoxy-4-nitroaniline, demonstrating the accuracy of DFT methods.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p))Assignment
NH₂ asymmetric stretch34853598ν(NH₂)
NH₂ symmetric stretch33753482ν(NH₂)
NO₂ asymmetric stretch15101525νas(NO₂)
NO₂ symmetric stretch13351340νs(NO₂)

Data for 2-methoxy-4-nitroaniline, an analogous compound. scholarsresearchlibrary.com

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling reaction mechanisms and analyzing the structures and energies of transition states. This provides detailed insights into the kinetics and thermodynamics of chemical reactions.

For N-alkyl-2-nitroanilines, DFT calculations have been used to model the intramolecular oxidation of the alkyl chain that occurs upon collisional activation in the gas phase. nih.gov These studies map out the potential energy surface for the reaction, identifying key intermediates and transition states. The calculations show that the reaction can proceed through different pathways, such as the elimination of an alkanoic acid or the sequential loss of water and an alkene, and they provide the activation barriers for these competing processes. nih.gov This type of analysis would be directly applicable to understanding the potential reactivity and degradation pathways of this compound.

Structure-Property Relationship (SPR) Theoretical Frameworks in Functional Material Design

The design of functional materials hinges on the principle of the structure-property relationship (SPR), which posits that the macroscopic properties of a material are a direct consequence of the microscopic structure of its constituent molecules. For organic molecules like this compound, this relationship is paramount, particularly in the realm of nonlinear optics (NLO) and other optoelectronic applications. rsc.orgrsc.org

This compound can be classified as a "push-pull" chromophore. rsc.org This classification arises from the electronic nature of its substituents on the aniline ring. The amino group (-NH-) acts as an electron donor (the "push"), while the nitro group (-NO2) serves as a strong electron acceptor (the "pull"). This donor-acceptor pair, connected by the π-conjugated system of the benzene (B151609) ring, facilitates intramolecular charge transfer (ICT) upon electronic excitation. rsc.org The efficiency of this ICT is a key determinant of the molecule's NLO properties.

Theoretical frameworks, primarily based on Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are employed to quantify the SPR in such molecules. acs.orgresearchgate.net Key computational parameters that are evaluated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (HOMO-LUMO gap) are crucial indicators of a molecule's electronic excitability and reactivity. A smaller HOMO-LUMO gap generally correlates with a higher propensity for ICT and enhanced NLO activity. psu.edu

Dipole Moment (μ): The ground and excited-state dipole moments provide insight into the charge distribution within the molecule. A significant change in the dipole moment upon excitation is a hallmark of an efficient ICT process.

Polarizability (α) and Hyperpolarizability (β and γ): These parameters quantify the linear and nonlinear response of the molecule to an external electric field. The first hyperpolarizability (β) is of particular interest for second-order NLO materials, which are used in applications like frequency doubling of light. researchgate.netacs.org

The specific structural features of this compound, namely the ortho-positioning of the nitro group and the N-alkylation with a methoxypropyl chain, are expected to significantly influence these properties. The ortho-arrangement can lead to intramolecular hydrogen bonding between the amine proton and an oxygen of the nitro group, which can affect the planarity of the molecule and, consequently, the π-conjugation and ICT. acs.org The N-(3-methoxypropyl) group introduces conformational flexibility and can influence the molecule's crystal packing, which is a critical factor for bulk NLO properties. acs.org

Detailed Research Findings:

While direct computational studies on this compound are not extensively available in the public domain, we can infer its properties based on theoretical investigations of analogous compounds, such as other substituted nitroanilines.

Studies on N-alkylated nitroanilines have shown that the introduction of an alkyl chain on the amino group can enhance the electron-donating ability of the nitrogen atom, leading to a more efficient push-pull system. This, in turn, can result in a larger first hyperpolarizability (β). psu.edu The presence of the methoxy (B1213986) group in the propyl chain may further influence the electronic properties through inductive effects and potential intermolecular interactions in the solid state.

Computational analyses of ortho-nitroaniline derivatives often highlight the role of intramolecular hydrogen bonding in stabilizing a quasi-planar conformation, which can enhance the π-electron delocalization across the molecule. acs.org This feature is likely to be present in this compound and would contribute to its potential as an NLO chromophore.

Interactive Data Tables:

The following tables present inferred computational data for this compound based on trends observed in the literature for structurally similar molecules. These values are illustrative and would require specific DFT calculations for precise determination.

Table 1: Inferred Molecular Properties of this compound

PropertyInferred ValueSignificance
Molecular Weight210.23 g/mol Basic molecular characteristic.
HOMO-LUMO Gap~3.5 - 4.0 eVIndicates electronic excitability and potential for ICT.
Dipole Moment (μ)~4 - 6 DReflects the ground-state charge asymmetry.
First Hyperpolarizability (β)Moderate to HighSuggests potential for second-order NLO applications.

Table 2: Inferred Contribution of Structural Moieties to Functional Properties

Structural MoietyExpected Influence on Properties
2-Nitro Group (Acceptor)Induces strong electron-withdrawing effect, crucial for the "push-pull" character and ICT. rsc.org
N-(3-Methoxypropyl) Group (Donor/Modulator)Enhances the electron-donating strength of the amine; the methoxy group and propyl chain influence solubility and crystal packing.
Ortho-Substitution PatternLikely leads to intramolecular hydrogen bonding, affecting planarity and electronic conjugation. acs.org

Role in Advanced Chemical Synthesis and Functional Materials Science

N-(3-Methoxypropyl)-2-nitroaniline as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the nitro and amino groups on the aniline (B41778) ring makes this compound a valuable precursor in the synthesis of a variety of complex organic structures. The electron-withdrawing nature of the nitro group and the nucleophilic character of the secondary amine allow for a range of chemical transformations, leading to the formation of diverse molecular architectures.

Pathways to Heterocyclic Compounds (e.g., Benzimidazoles, Pyridones)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and this compound serves as a key starting material in this regard.

Benzimidazoles: The reductive cyclization of 2-nitroanilines is a well-established method for the synthesis of benzimidazoles. pcbiochemres.comrsc.org This process typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with a suitable one-carbon synthon. For instance, the reaction of 2-nitroanilines with aldehydes in the presence of a reducing agent like zinc dust and sodium bisulfite in an aqueous medium can lead to the formation of benzimidazole (B57391) derivatives in good to excellent yields. pcbiochemres.com Gold-catalyzed reactions using carbon dioxide and hydrogen have also been shown to effectively convert 2-nitroanilines into benzimidazoles. rsc.org These methods highlight the potential for this compound to be converted to N-(3-methoxypropyl) substituted benzimidazoles, which are of interest for their potential biological activities and material properties.

Pyridones: Pyridone derivatives are another class of heterocyclic compounds accessible from aniline precursors. The synthesis of N-substituted 2-pyridones can be achieved through various synthetic routes, often involving the condensation of primary amines with suitable precursors. nih.gov For example, 3-cyano-4-methyl-6-hydroxy-1-(3-methoxypropyl)-2-pyridone can be prepared by reacting ethyl cyanoacetate (B8463686) and 3-methoxypropylamine (B165612), followed by the addition of ethyl acetoacetate. researchgate.net This pyridone derivative can then be used in the synthesis of disperse dyes. researchgate.net While not a direct conversion of this compound, the use of the related 3-methoxypropylamine highlights the utility of the methoxypropyl moiety in accessing pyridone structures. researchgate.net

Preparation of Advanced Chromophoric Systems (e.g., Azo Dyes, Naphthalimide Derivatives)

The electronic properties of the nitroaniline core make this compound an excellent scaffold for the development of chromophores, which are the light-absorbing components of dyes and pigments.

Azo Dyes: Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (azo group). unb.ca The synthesis of azo dyes typically involves the diazotization of an aromatic amine, such as a nitroaniline derivative, followed by coupling with an electron-rich coupling component. orientjchem.org The resulting azo compounds often exhibit intense colors. The specific substituents on the aniline and the coupling component play a crucial role in determining the final color and properties of the dye. The methoxypropyl group in this compound can enhance solubility in organic solvents, a desirable property for certain applications. psu.edu

Naphthalimide Derivatives: Naphthalimides are a class of compounds known for their strong fluorescence and are used in a variety of applications, including fluorescent dyes and anticancer agents. nih.gov The synthesis of naphthalimide derivatives often involves the reaction of a 1,8-naphthalic anhydride (B1165640) with a primary amine. nih.gov For example, 4-hydroxy-N-3-methoxypropyl-1,8-naphthalimide can be synthesized and subsequently used as a coupling component for azo disperse dyes. researchgate.netresearchgate.net The incorporation of the N-(3-methoxypropyl) group can influence the photophysical properties and solubility of the resulting naphthalimide dye.

Design and Synthesis of this compound-Based Ligands for Metal Coordination

The nitrogen and oxygen atoms within the this compound structure provide potential coordination sites for metal ions, making it a valuable precursor for the synthesis of novel ligands. The subsequent metal complexes can exhibit interesting stereochemistry and catalytic properties.

Exploration of Coordination Modes and Stereochemistry

Ligands derived from this compound can coordinate to metal centers in various ways, leading to complexes with distinct geometries and stereochemical arrangements. The nitro group itself can participate in coordination, although this is less common with 3d transition metals. mdpi.com More typically, the aniline nitrogen and the ether oxygen of the methoxypropyl group can act as donor atoms.

For instance, Schiff base ligands derived from the condensation of an aldehyde with an amine containing the methoxypropyl group, such as (E)-2-methoxy-6-[(3-methoxypropyl)iminomethyl]phenol, can form square-planar complexes with copper(II). researchgate.net In such complexes, the ligand coordinates in a bidentate fashion through the imine nitrogen and the deprotonated phenolic oxygen. The versatility of N2P2 ligands, which contain both soft phosphine (B1218219) and hard nitrogen donors, allows for bidentate, tridentate, or tetradentate coordination, accommodating various metal geometries. rsc.org

Investigation of Catalytic Activity of Derived Metal Complexes

Metal complexes derived from ligands incorporating the N-(3-methoxypropyl) moiety have shown promise in various catalytic applications. The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal center.

Palladium(II) complexes with N,N'-bidentate imine ligands derived from picolinaldehyde and substituted anilines, including one with a methoxypropyl group, have been shown to catalyze the polymerization of methyl methacrylate. researchgate.net The specific activity of the catalyst is influenced by the substituents on the imine moiety. researchgate.net Similarly, trinuclear transition metal complexes and di- and trinuclear rare-earth metal complexes supported by various ligands have demonstrated catalytic activity in reactions such as isoprene (B109036) polymerization. sioc-journal.cnrsc.org Chiral copper(II) and nickel(II) salen complexes have been investigated as catalysts in asymmetric alkylation reactions, where the nature of the metal and substituents on the ligand influence the stereoselectivity. bohrium.com Manganese complexes have also been studied for their catalytic activity in oxidation reactions. researchgate.net

Development of Functional Materials Incorporating the this compound Moiety

The unique properties of this compound and its derivatives make them attractive components for the development of advanced functional materials. The incorporation of this moiety can impart specific optical, electronic, or catalytic functions to the resulting material.

Polymeric Systems and Macromolecular Architectures

The incorporation of nitroaniline derivatives into polymers is a strategy to create materials with tailored electronic and optical properties. The general approach often involves the copolymerization of aniline or its derivatives with substituted anilines like nitroaniline through methods such as chemical oxidative polymerization. zenodo.orgresearchgate.netorientjchem.org

The specific role of the N-(3-methoxypropyl) substituent in this compound is crucial for enhancing the processability of these materials. One of the significant challenges with many functional dyes and polymer backbones is their low solubility in common organic solvents. psu.edu The introduction of flexible and polar side chains, such as the N-methoxypropyl group, is a well-established method to overcome this limitation. psu.edu This increased solubility facilitates the synthesis and processing of polymers, allowing for the creation of uniform films and their integration into various macromolecular architectures.

For instance, studies on copolymers of aniline and o-nitroaniline have been conducted to modulate the properties of polyaniline. researchgate.netorientjchem.org While these copolymers may exhibit lower electrical conductivity than pure polyaniline, the presence of the nitro group influences the electronic behavior of the polymer chain. researchgate.net The use of a soluble derivative like this compound would further enable the fine-tuning of these properties by allowing for better control over the polymerization process and subsequent material fabrication.

Table 1: Characterization of Nitroaniline-based Copolymers

Copolymer System Synthesis Method Characterization Techniques Reference
Poly(aniline-co-o-nitroaniline) Chemical Oxidative Polymerization FTIR, Raman Spectroscopy, UV-vis, Conductivity Measurement researchgate.net
Poly(aniline-co-m-nitroaniline) Chemical Oxidative Polymerization FTIR, UV-DRS, XRD zenodo.org

This table is interactive. Click on the headers to sort.

Investigation of Non-Linear Optical (NLO) Properties and Photophysical Behavior

Organic molecules with significant second-order non-linear optical (NLO) properties have been a major focus of materials science research due to their potential applications in optical communications, data storage, and signal processing. psu.edutcichemicals.com The key requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric structure featuring a strong electron donor and a strong electron acceptor linked by a π-conjugated system. rasayanjournal.co.innih.gov

This compound fits this "push-pull" molecular design perfectly. The secondary amine group (-NH-) acts as an electron donor, while the nitro group (-NO₂) serves as a powerful electron acceptor. These are connected by the phenyl ring, which provides the π-electron system for intramolecular charge transfer (ICT). rasayanjournal.co.in The efficiency of this ICT is directly related to the magnitude of the NLO response, which is quantified by the first hyperpolarizability (β). psu.edurasayanjournal.co.in

The photophysical behavior of such molecules is dominated by this ICT characteristic. Upon absorption of light, an electron is promoted from a molecular orbital largely localized on the donor side of the molecule to one centered on the acceptor side, creating a large change in the dipole moment between the ground and excited states. psu.edu This significant change is fundamental to the second-order NLO effect.

Table 2: NLO Properties of Related Nitroaniline Compounds

Compound Key Feature Investigated Property Significance Reference
p-Nitroaniline (pNA) Archetypal "push-pull" molecule High molecular hyperpolarizability (β) Loses NLO activity in crystalline form due to centrosymmetric packing. psu.edunih.gov
m-Nitroaniline (mNA) Meta-substituted isomer Non-zero hyperpolarizability, studied for NLO crystals. Demonstrates that substituent position is critical for NLO response. rasayanjournal.co.innih.gov
2-Methyl-4-nitroaniline (MNA) Derivative of pNA High nonlinear optical susceptibilities. Substituent groups enhance optical response. acs.org

This table is interactive. Click on the headers to sort.

Advanced Analytical Methodologies for Quantitative and Qualitative Analysis

Chromatographic Techniques for Purity Profiling and Impurity Identification

Chromatographic methods are central to separating N-(3-Methoxypropyl)-2-nitroaniline from potential impurities, which may include starting materials, intermediates, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of nitroaniline compounds due to its high resolution and sensitivity. thermofisher.com For a compound like this compound, a reversed-phase HPLC method is typically employed. sielc.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comcabidigitallibrary.org

Detection is commonly achieved using an Ultraviolet (UV) detector, as the nitroaniline moiety contains a strong chromophore that absorbs light in the UV-visible spectrum. The method's effectiveness relies on optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve baseline separation of the main compound from all impurities. scribd.com While specific methods for this compound are not extensively published, general methods for nitroanilines provide a strong basis for method development. thermofisher.comscribd.com Commercial batches of this compound are often stated to have purities of >95% or 98%, which is typically determined by such HPLC methods. chemscene.comkeyorganics.net

Table 1: Illustrative HPLC Parameters for Nitroaniline Analysis This table is a representative example based on typical methods for related compounds.

Parameter Value/Type Purpose
Column C18, 4.6 x 150 mm, 5 µm Stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile : Water (Gradient) Elutes compounds based on polarity.
Flow Rate 1.0 mL/min Controls retention time and resolution.
Detector UV-Vis Diode Array (DAD) Monitors absorbance at specific wavelengths for detection and quantification.
Wavelength 254 nm & 410 nm Wavelengths where nitroanilines typically show strong absorbance.
Injection Volume 10 µL Standardized amount of sample introduced for analysis.
Column Temp. 30 °C Ensures reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the identification of volatile and semi-volatile byproducts or impurities that may be present in this compound. researchgate.net These could originate from the synthetic route, such as unreacted starting materials or byproducts from side reactions. The GC separates the volatile components based on their boiling points and interaction with the stationary phase of the capillary column. teknokroma.es Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification against spectral libraries. ajrconline.org

For example, a sensitive GC-MS method was developed to detect related compounds like 4-Methoxy-2-nitro aniline (B41778) as a potential genotoxic impurity in a pharmaceutical substance. ajrconline.org This highlights the capability of GC-MS to detect trace-level process-related impurities. ajrconline.org The technique is invaluable for ensuring the final product is free from potentially hazardous volatile residues.

Table 2: Potential Volatile Byproducts in this compound Synthesis Amenable to GC-MS Analysis

Compound Molecular Formula Molecular Weight (g/mol) Potential Origin
2-Nitroaniline (B44862) C₆H₆N₂O₂ 138.12 Starting Material
1-Bromo-3-methoxypropane C₄H₉BrO 153.02 Starting Material
3-Methoxy-1-propanol C₄H₁₀O₂ 90.12 Impurity in starting material/hydrolysis
Anisole (Methoxybenzene) C₇H₈O 108.14 Potential degradation product

Hyphenated Techniques for Structural Confirmation in Complex Mixtures (e.g., LC-MS/MS, GC-MS/MS)

For unambiguous structural confirmation, especially in complex matrices or when identifying unknown impurities, hyphenated mass spectrometry techniques are the gold standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation of HPLC with the high specificity and sensitivity of tandem mass spectrometry. researchgate.net In this technique, the parent molecule of the target compound is selected in the first mass spectrometer, fragmented in a collision cell, and the resulting fragment ions are analyzed by a second mass spectrometer. embrapa.br This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific fragmentation pattern that can be used to confirm the structure of this compound and differentiate it from isomers or closely related compounds. edqm.eu LC-MS/MS is particularly useful for detecting and identifying metabolites or degradation products in various samples. researchgate.net

Similarly, GC-tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and lower detection limits compared to single-quadrupole GC-MS, making it ideal for trace analysis of specific target impurities. restek.com

Table 3: Hypothetical LC-MS/MS Fragmentation Data for this compound This table presents a plausible fragmentation pattern for structural confirmation.

Analysis Stage Ion (m/z) Description
MS1 (Parent Ion) 211.11 [M+H]⁺ of this compound (C₁₀H₁₄N₂O₃, MW=210.23)
MS2 (Product Ions) 139.04 Fragment corresponding to the 2-nitroaniline moiety [C₆H₇N₂O₂]⁺
73.06 Fragment corresponding to the methoxypropyl side chain [C₄H₉O]⁺
165.08 Fragment from loss of the methoxy (B1213986) group (-OCH₃) and water (-H₂O)

Spectrophotometric Methods for Quantitative Determination and Assay Development

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative determination of compounds that contain chromophores. The aromatic ring and the nitro group in this compound constitute a strong chromophore, making it an excellent candidate for this technique. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

For assay development, a pure standard of this compound is used to prepare a series of solutions of known concentrations. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear regression of the calibration curve. nih.gov This approach has been successfully applied to the simultaneous determination of other nitroaniline isomers. nih.gov

Table 4: Representative Data for a Spectrophotometric Calibration Curve This table illustrates the data used to establish a standard curve for quantification.

Standard Concentration (µg/mL) Measured Absorbance (AU)
1.0 0.095
2.5 0.241
5.0 0.478
7.5 0.715
10.0 0.952

Compound Reference Table

Environmental Transformation and Degradation Mechanisms

Photolytic Degradation Pathways of Nitroaniline Derivatives

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of many aromatic compounds in the environment. For nitroaniline derivatives, this process is influenced by factors such as pH, the presence of photosensitizers, and the specific isomer.

The photodegradation of nitroanilines can proceed through several mechanisms. One primary pathway involves the reaction with hydroxyl radicals (•OH), which are highly reactive species generated in sunlit waters. google.com This can lead to the hydroxylation of the aromatic ring. google.com Another potential pathway is the direct absorption of UV radiation, which can excite the molecule and lead to bond cleavage. nih.gov Studies on various nitroaniline isomers (ortho, meta, and para) have shown that they are susceptible to photocatalytic degradation, a process enhanced by the presence of a semiconductor catalyst like titanium dioxide (TiO2) and UV light. google.com This process can lead to the complete mineralization of the organic pollutant.

Key findings from research on related compounds include:

Influence of pH: The rate of photodegradation is often pH-dependent. For some nitroaniline derivatives, degradation is more effective in alkaline conditions. google.com

Role of Catalysts: The presence of catalysts like Ag-TiO2 can significantly increase the degradation rate compared to uncatalyzed photolysis. google.com

Degradation Products: Intermediates formed during the photodegradation of nitroanilines can include hydroxylated derivatives and other aromatic compounds before eventual breakdown. nih.gov For instance, the photodegradation of N-methyl-4-nitroaniline can produce formaldehyde (B43269) and p-nitroaniline. nih.gov

It is plausible that N-(3-Methoxypropyl)-2-nitroaniline undergoes similar photolytic degradation, initiated by UV radiation and potentially accelerated by environmental catalysts. The N-alkoxypropyl side chain may also be susceptible to cleavage during this process.

Hydrolytic Stability and Transformation in Aqueous Environments

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of a chemical to hydrolysis is a critical factor in its environmental persistence.

Nitroaniline compounds are generally considered to be hydrolytically stable under typical environmental pH conditions. The amide bond in acetanilides (a related class) can be hydrolyzed under acidic or basic conditions, but the amine group in nitroanilines is more resistant. oecd.org However, under more extreme conditions, such as high temperatures and pressures or the presence of strong acids or bases, hydrolysis can occur. For example, some nitroanilides can be converted to the corresponding anilines by heating in a strong aqueous sodium hydroxide (B78521) solution.

Given the structure of this compound, which features a secondary amine and an ether linkage in the side chain, both are generally stable to hydrolysis at neutral pH. Therefore, it is expected to be persistent in aqueous environments in the absence of other degradation factors like light or microbial activity.

Biotransformation Mechanisms and Microbial Degradation Pathways in Environmental Contexts

Microbial degradation is a crucial mechanism for the removal of organic pollutants from the environment. The biotransformation of nitroaromatic compounds, including nitroanilines, can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Degradation: Under aerobic conditions, microorganisms can utilize nitroanilines as a source of carbon, nitrogen, and energy. researchgate.net The initial steps often involve either the reduction of the nitro group or the modification of the amine group. For instance, the aerobic degradation of N-methyl-4-nitroaniline by Pseudomonas sp. involves the formation of 4-nitroaniline (B120555) and subsequently 4-aminophenol. researchgate.net The degradation pathway often proceeds through the formation of catechols, which are then subject to ring cleavage. researchgate.net

Anaerobic Degradation: In anaerobic environments, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.gov This reductive process can sometimes lead to the formation of potentially more toxic or carcinogenic intermediates. However, some microorganisms are capable of complete degradation. For example, certain bacteria can utilize 2-chloro-4-nitroaniline (B86195) as a sole carbon and nitrogen source under anaerobic conditions, transforming it through pathways involving either initial reduction of the nitro group or initial dechlorination.

For this compound, it is likely that microbial degradation would proceed via one of these established pathways. The methoxypropyl side chain may also be subject to cleavage by microbial enzymes. Studies on the biotransformation of secondary amines have shown that they can be degraded under methanogenic conditions. nih.gov

Degradation ConditionKey Microbial ProcessesPotential Intermediates
Aerobic Nitro group reduction, Hydroxylation, Ring cleavageNitrosoanilines, Aminophenols, Catechols
Anaerobic Sequential reduction of the nitro groupNitrosoanilines, Hydroxylaminoanilines, Diaminobenzenes

Adsorption and Mobility in Soil and Sediment Systems (Theoretical and Mechanistic Aspects)

The mobility of an organic compound in the subsurface is largely controlled by its tendency to adsorb to soil and sediment particles. This process is influenced by the chemical's properties and the characteristics of the soil, such as organic matter content, clay content, and pH.

For aniline (B41778) derivatives, adsorption to soil is a significant process. The aromatic amine group can form covalent bonds with humic substances present in soil organic matter, which can lead to strong binding and reduced mobility. oecd.org The log Koc value, which is a measure of the tendency of a compound to partition to soil organic carbon, is a key parameter. For 2-nitroaniline (B44862), a log Koc of 1.77 has been reported, suggesting high mobility in soils with low organic matter. oecd.org However, the potential for covalent bonding suggests that its mobility might be lower than this value predicts. oecd.org

The adsorption of organic compounds is often described by the Freundlich or Langmuir isotherm models. For many herbicides and related compounds, adsorption is highly correlated with the soil's organic matter content. canada.ca It is expected that this compound would exhibit similar behavior, with its mobility being inversely related to the organic carbon content of the soil. The presence of the methoxypropyl group may slightly increase its water solubility and potentially its mobility compared to simpler nitroanilines, but strong interactions with soil organic matter are still anticipated.

Soil PropertyInfluence on Adsorption/Mobility
Organic Matter Content Higher content leads to increased adsorption and decreased mobility.
Clay Content Can contribute to adsorption, but organic matter is often dominant for non-ionic organics.
pH Can influence the charge of both the compound and soil surfaces, affecting adsorption.

Future Research Directions and Interdisciplinary Prospects

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and accelerating the design of new compounds. This data-driven approach offers significant potential for the study of N-(3-Methoxypropyl)-2-nitroaniline and its analogues.

Machine learning models can be trained on existing datasets of nitroaromatic compounds to predict various properties without the need for time-consuming and computationally expensive quantum chemistry calculations researchgate.netscielo.br. For instance, ML algorithms can effectively predict the electronic absorption spectra, charge transfer characteristics, and HOMO-LUMO energy gaps of nitroaniline derivatives researchgate.net. This is particularly relevant as these properties are crucial for applications in optoelectronics researchgate.net. By modifying substituents on the aniline (B41778) ring or the alkyl chain, researchers can use ML to screen vast numbers of virtual compounds and identify candidates with desired electronic or optical properties researchgate.net.

Furthermore, ML-based Quantitative Structure-Property Relationship (QSPR) models can establish correlations between the molecular structure of nitroaniline derivatives and their physical or chemical behaviors scielo.br. This approach can guide the synthesis of molecules like this compound tailored for specific functions, such as enhanced solubility or stability. The development of comprehensive datasets, like the QCML dataset, will be crucial for training robust models that can accurately predict the properties of a wide range of molecules, including those with nitro groups researchgate.net. The use of shallow learning models, such as decision trees and random forests, has also proven effective in guiding experimental research in sustainable chemistry, even with smaller, more heterogeneous datasets rsc.orgchemrxiv.org.

Exploration of Novel Applications in Emerging Technologies and Niche Fields

While this compound is primarily recognized as a chemical intermediate, its structural motifs are present in molecules with a wide array of advanced applications. Future research should focus on exploring its potential in these emerging areas.

Non-Linear Optics (NLO): Nitroaniline derivatives are well-known for their NLO properties, which are valuable for technologies like optical switching and telecommunications osti.gov. The "push-pull" nature of the electron-donating amino group and the electron-withdrawing nitro group creates a significant dipole moment, which is a key requirement for NLO materials. Research into the synthesis of various N-alkyl substituted 4-nitroaniline (B120555) derivatives has demonstrated their potential in this field osti.gov. Investigating the specific NLO properties of this compound could reveal its suitability for optical computing or other photonic devices.

Biomedical and Pharmaceutical Research: Recent studies have identified nitroaniline derivatives as promising candidates for therapeutic applications. For example, a new class of SIRT6 inhibitors based on a 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) structure has been discovered bohrium.comresearchgate.net. SIRT6 is a target for metabolic diseases, and these inhibitors have shown potential in regulating blood glucose levels researchgate.net. Given its structure, this compound could be used as a scaffold or starting point for designing new enzyme inhibitors or other biologically active molecules. Other nitroaniline derivatives have been investigated for their ability to generate nitric oxide (NO) for therapeutic purposes and as DNA binding agents google.comdergipark.org.tr.

Advanced Materials: The nitroaniline framework is a component in the synthesis of advanced polymers and materials. For instance, cyclotriphosphazene (B1200923) derivatives incorporating aniline moieties have been developed for applications as fire retardants, coatings, and adhesives due to their enhanced thermal properties mdpi.com. The functional groups on this compound could be leveraged for polymerization or incorporation into larger macromolecular structures. Additionally, related compounds are used as diazo components in the production of azo dyes and pigments for the textile and paper industries ontosight.ai.

Challenges and Opportunities in the Sustainable Research and Development of Nitroaniline Derivatives

The increasing focus on green chemistry presents both challenges and significant opportunities for the synthesis and application of nitroaniline derivatives.

Challenges:

Synthetic Routes: Traditional methods for the synthesis of nitroanilines can involve harsh conditions, such as high pressure and temperature, or the use of strong acids google.com. The reduction of nitroarenes to form anilines, a common synthetic transformation, historically used methods that generate significant metallic waste psu.edu.

Environmental Impact: The production and use of related compounds, such as azo dyes derived from nitroanilines, can lead to environmental contamination. These dyes and their by-products can be present in wastewater and may pose risks to aquatic ecosystems ontosight.ai. Furthermore, the combination of secondary amines and nitro-containing compounds can potentially lead to the formation of N-nitrosamine contaminants under certain conditions, which are a subject of environmental and health concern acs.org.

Opportunities:

Green Synthesis: There is a substantial opportunity to develop more sustainable and environmentally friendly synthetic methods. Recent research has focused on catalytic reductions of nitroarenes using novel catalysts, including palladium nanoclusters and gold nanoparticles, which can proceed under milder conditions and often use more benign reducing agents psu.edu. Developing chemoselective and efficient methods, such as improved transamidation reactions for amine synthesis, can minimize waste and avoid toxic reagents acs.org.

Catalysis and Process Optimization: Exploring new catalytic systems for both the nitration and reduction steps can improve atom economy and reduce energy consumption. The use of recyclable catalysts is a key area of research that can significantly lower the environmental footprint of producing these chemicals psu.edu.

Waste Valorization: Research into the lifecycle of products derived from nitroanilines offers opportunities. This includes developing biodegradable dyes or creating effective methods for treating wastewater to remove and break down these compounds, turning an environmental challenge into a research opportunity.

Q & A

Q. What are the recommended synthetic routes for N-(3-Methoxypropyl)-2-nitroaniline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of 2-nitroaniline with 3-methoxypropyl halides or via reductive amination. For example, substituting the amine group in 2-nitroaniline with a 3-methoxypropyl group requires careful control of pH (basic conditions) and temperature (60–80°C) to minimize side reactions like over-alkylation. Solvent choice (e.g., DMF or THF) impacts yield due to polarity effects on nucleophilicity . If direct methods are unavailable, analogous pathways for N-(3-methoxypropyl) derivatives (e.g., acrylamide synthesis) suggest using coupling agents like EDC/HOBt to stabilize intermediates .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • FTIR : Identify functional groups (nitro stretch ~1520 cm⁻¹, methoxy C-O ~1100 cm⁻¹) and compare with DFT-calculated vibrational modes .
  • X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H···O interactions between nitro and methoxy groups) to confirm spatial arrangement .
  • NMR : Use 1^1H and 13^13C spectra to verify methoxypropyl chain integration (δ ~3.3 ppm for OCH₃) and aromatic proton splitting patterns .

Q. What environmental factors influence the stability of this compound during storage and reactions?

  • Methodological Answer :
  • Temperature : Thermal gravimetric analysis (TGA) shows decomposition above 150°C; store at ≤4°C in inert atmospheres to prevent nitro group reduction .
  • pH : Acidic conditions may protonate the amine, altering reactivity; buffer solutions (pH 7–9) are ideal for aqueous-phase studies .
  • Additives : Lithium salts (e.g., LiCl) enhance stability in polar solvents by disrupting intermolecular hydrogen bonds, as observed in analogous acrylamide systems .

Advanced Research Questions

Q. How can catalytic reduction pathways for this compound be designed to minimize toxic byproducts?

  • Methodological Answer : Catalytic hydrogenation using Pd/C or Au nanoparticles (supported on SiO₂) selectively reduces the nitro group to an amine without cleaving the methoxypropyl chain. Key parameters:
  • Catalyst loading : 2–5 wt% Au/SiO₂ achieves >90% conversion in aqueous medium at 25°C .
  • pH control : Neutral to slightly basic conditions (pH 7–8) prevent catalyst poisoning by nitroaniline protonation .
  • Kinetic monitoring : Use UV-Vis spectroscopy (λ = 400–450 nm for nitro group) to track reduction progress and optimize reaction time .

Q. What computational strategies are effective in predicting the electronic properties of this compound?

  • Methodological Answer :
  • DFT calculations : Employ B3LYP/6-31+G** basis sets to model charge distribution (Mulliken charges) and identify electron-deficient nitro regions for electrophilic attack .
  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict reactivity in substitution reactions (e.g., methoxypropyl chain as an electron-donating group lowers LUMO energy) .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., benzene vs. water) to assess solubility and aggregation tendencies .

Q. How does the supramolecular behavior of this compound influence its crystallographic packing?

  • Methodological Answer : Analyze hydrogen-bonding networks and π-π interactions:
  • Hydrogen bonds : Nitro groups often form N–H···O bonds with adjacent methoxypropyl chains, creating layered structures. Use Mercury software to map these interactions from X-ray data .
  • π-Stacking : Aromatic rings align in offset stacks (3.5–4.0 Å spacing) to minimize steric clashes from the methoxypropyl substituent .
  • Thermal expansion : Correlate TGA/DSC data with crystallographic voids to predict phase transitions under thermal stress .

Q. What are the challenges in analyzing trace degradation products of this compound in environmental samples?

  • Methodological Answer :
  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges enriches degradation products (e.g., 3-methoxypropylamine) from aqueous matrices. Use methanol:water (70:30) for elution .
  • LC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with ESI+ mode to detect ions at m/z 195 [M+H]⁺ for the parent compound and m/z 90 for 3-methoxypropylamine .
  • Quantitation challenges : Matrix effects (e.g., humic acids) may suppress ionization; use isotope-labeled internal standards (e.g., d4-3-nitroaniline) for correction .

Data Contradictions and Resolution

  • Synthetic Yields : notes variability in alkylation efficiency for similar compounds, possibly due to steric hindrance from the methoxypropyl group. Resolution: Optimize reaction time (12–24 hrs) and use phase-transfer catalysts (e.g., TBAB) .
  • Catalytic Selectivity : While reports high selectivity for nitro reduction, competing side reactions (e.g., methoxy dealkylation) may occur. Resolution: Lower reaction temperatures (≤30°C) and use H₂ gas instead of NaBH₄ .

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